4-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
4-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C21H13Cl2N3O5 and a molecular weight of 458.261 g/mol . This compound is characterized by the presence of nitrobenzoyl and dichlorobenzoate groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the nitrobenzoyl hydrazone intermediate, which is then reacted with 2,4-dichlorobenzoic acid under specific conditions to form the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorobenzoate group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate include:
4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: Differing by the position of the nitro group on the benzoyl ring.
3-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: Differing by the position of the carbohydrazonoyl group on the phenyl ring.
4-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl benzenesulfonate: Differing by the substitution of the dichlorobenzoate group with a benzenesulfonate group.
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
CAS No. |
358757-06-9 |
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Molecular Formula |
C21H13Cl2N3O5 |
Molecular Weight |
458.2 g/mol |
IUPAC Name |
[4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H13Cl2N3O5/c22-15-6-9-18(19(23)11-15)21(28)31-17-7-4-13(5-8-17)12-24-25-20(27)14-2-1-3-16(10-14)26(29)30/h1-12H,(H,25,27)/b24-12+ |
InChI Key |
WHMYYVJJKYIHDA-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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